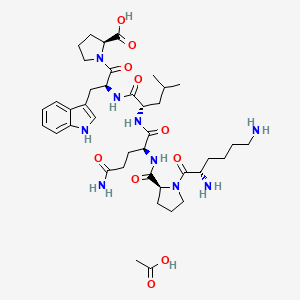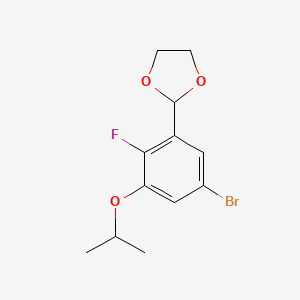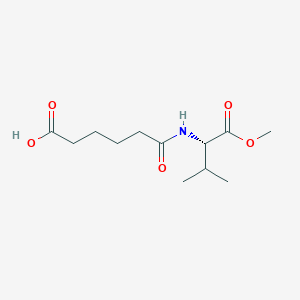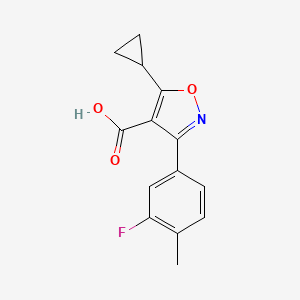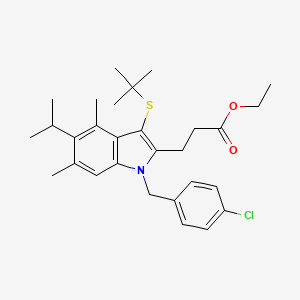
Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-isopropyl-4,6-dimethyl-1H-indol-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-isopropyl-4,6-dimethyl-1H-indol-2-yl)propanoate is a complex organic compound that features a variety of functional groups, including an ester, a thioether, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-isopropyl-4,6-dimethyl-1H-indol-2-yl)propanoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the tert-Butylthio Group: This step involves the nucleophilic substitution of a suitable leaving group with tert-butylthiol.
Attachment of the 4-Chlorobenzyl Group: This can be done via a Friedel-Crafts alkylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-isopropyl-4,6-dimethyl-1H-indol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-isopropyl-4,6-dimethyl-1H-indol-2-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-isopropyl-4,6-dimethyl-1H-indol-2-yl)propanoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, which could be a key factor in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(1-(4-chlorobenzyl)-5-isopropyl-4,6-dimethyl-1H-indol-2-yl)propanoate: Lacks the tert-butylthio group.
Ethyl 3-(3-(tert-butylthio)-1-(4-methylbenzyl)-5-isopropyl-4,6-dimethyl-1H-indol-2-yl)propanoate: Has a methyl group instead of a chlorine atom on the benzyl group.
Uniqueness
The presence of the tert-butylthio group and the 4-chlorobenzyl group makes Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-isopropyl-4,6-dimethyl-1H-indol-2-yl)propanoate unique. These groups can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H38ClNO2S |
|---|---|
Molecular Weight |
500.1 g/mol |
IUPAC Name |
ethyl 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-4,6-dimethyl-5-propan-2-ylindol-2-yl]propanoate |
InChI |
InChI=1S/C29H38ClNO2S/c1-9-33-25(32)15-14-23-28(34-29(6,7)8)27-20(5)26(18(2)3)19(4)16-24(27)31(23)17-21-10-12-22(30)13-11-21/h10-13,16,18H,9,14-15,17H2,1-8H3 |
InChI Key |
VAVXNDQTOFRCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(N1CC3=CC=C(C=C3)Cl)C=C(C(=C2C)C(C)C)C)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


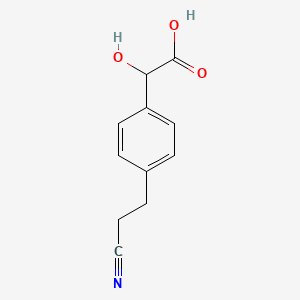
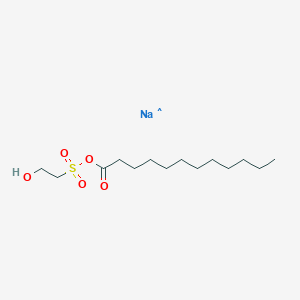
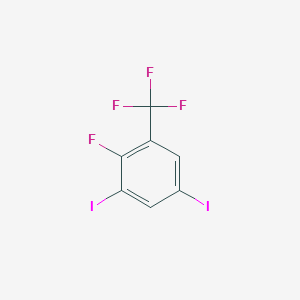
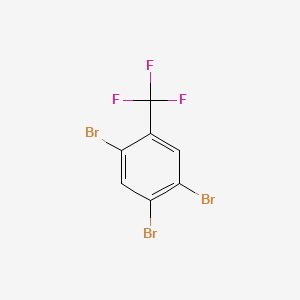
![6-methyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B14769716.png)

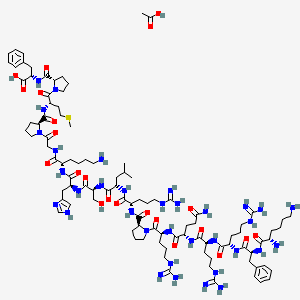
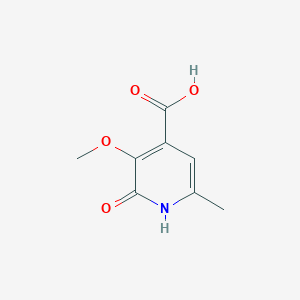

![4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde](/img/structure/B14769740.png)
